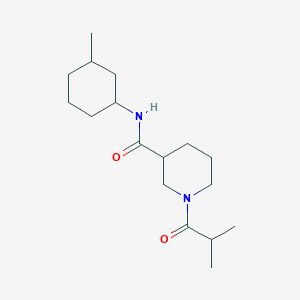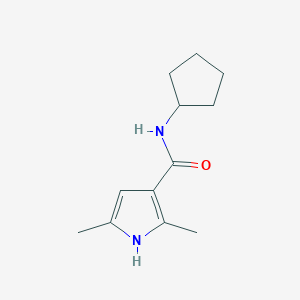
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide, also known as JNJ-42165279, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound belongs to the class of piperidine carboxamide derivatives, which have been shown to possess potent and selective activity against certain ion channels and receptors in the brain.
Mécanisme D'action
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide exerts its pharmacological effects by modulating the activity of certain ion channels and receptors in the brain, including the transient receptor potential vanilloid 1 (TRPV1) channel and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By inhibiting the activity of these channels and receptors, N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide can reduce neuronal excitability and synaptic transmission, leading to the attenuation of pain and other neurological symptoms.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to possess potent analgesic and anticonvulsant effects in various preclinical models of neuropathic pain and epilepsy. This compound can also reduce anxiety-like behaviors in animal models, suggesting its potential use in the treatment of anxiety disorders. Additionally, N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been shown to possess good pharmacokinetic properties, including high oral bioavailability and good brain penetration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide is its potent and selective activity against certain ion channels and receptors in the brain, which makes it a promising drug candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide. One possible direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and Parkinson's disease. Another potential direction is to optimize the chemical structure of this compound to improve its pharmacokinetic properties and reduce its potential for off-target effects. Finally, future studies could focus on the development of new drug delivery systems for N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide, such as nanoparticles or liposomes, to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide involves several steps, starting from the reaction of 2-bromobenzaldehyde with piperidine in the presence of a base to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the corresponding amine, which is subsequently acylated with 4-hydroxybenzoic acid chloride to form the final product.
Applications De Recherche Scientifique
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including neuropathic pain, epilepsy, and anxiety. In preclinical studies, this compound has been shown to possess potent and selective activity against certain ion channels and receptors in the brain, which are involved in the regulation of neuronal excitability and synaptic transmission.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-3-1-2-4-11(10)14-12(17)15-7-5-9(16)6-8-15/h1-4,9,16H,5-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCXLXWMAUAPEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-hydroxypiperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)




![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)

![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
![4-[[2-(1-Pentylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7511516.png)
![N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)

![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)

